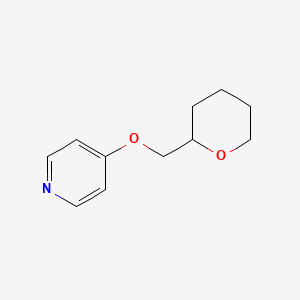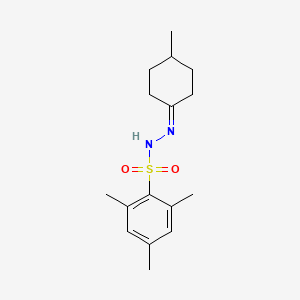
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide, also known as TMBSH, is a synthetic organic compound that is used in a variety of laboratory experiments and research applications. It is a white crystalline solid that is soluble in water and is stable at room temperature. It has been used in the synthesis of a variety of compounds, including polymers, polyethers, and polyesters. It has also been used in the synthesis of pharmaceuticals, catalysts, and dyes. In addition to its use in laboratory experiments, TMBSH has been studied for its potential applications in biotechnology, environmental science, and other fields.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of polymers, polyethers, and polyesters. It has also been used as a catalyst for the synthesis of pharmaceuticals, catalysts, and dyes. In addition, it has been used in the synthesis of a variety of organic compounds, including fatty acids, steroids, and alkaloids. It has also been used in the synthesis of a variety of other compounds, such as metal complexes, surfactants, and polymers.
Wirkmechanismus
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide is an organic compound that acts as a catalyst for the synthesis of a variety of organic compounds, including polymers, polyethers, and polyesters. It acts by forming a reactive intermediate, which then reacts with the desired substrate. This reaction is catalyzed by the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically carried out in an organic solvent, such as dichloromethane or acetonitrile.
Biochemische Und Physiologische Effekte
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has been studied for its potential effects on biochemical and physiological processes. It has been found to be a potent inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of a variety of drugs. In addition, it has been found to have antioxidant properties, and has been shown to protect cells from oxidative damage. Furthermore, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide has several advantages for laboratory experiments. It is a relatively inexpensive and widely available compound, and it is relatively stable at room temperature. Furthermore, it is highly soluble in water, making it easy to work with in aqueous solutions. However, it can be toxic in high concentrations, and it is not recommended for use in humans or animals.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide. These include further research into its potential applications in biotechnology, environmental science, and other fields. In addition, further research may be conducted into its potential effects on biochemical and physiological processes, as well as its potential for use in the synthesis of a variety of organic compounds. Finally, further research may be conducted into its potential for use in the synthesis of pharmaceuticals, catalysts, and dyes.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[(4-methylcyclohexylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-11-5-7-15(8-6-11)17-18-21(19,20)16-13(3)9-12(2)10-14(16)4/h9-11,18H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXHMVMJGKTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-N'-(4-methylcyclohexylidene)benzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


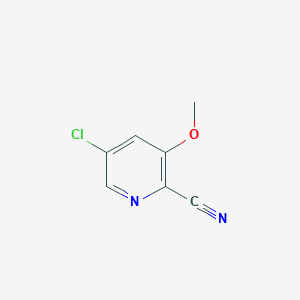
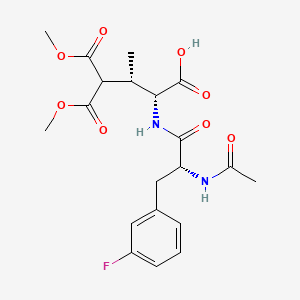
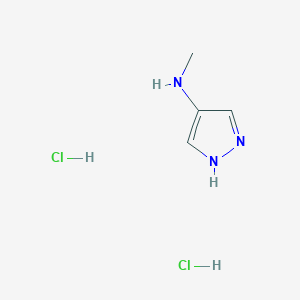
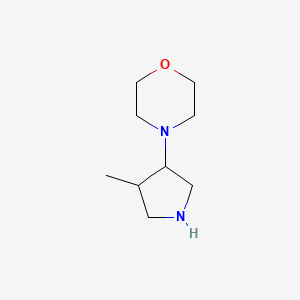
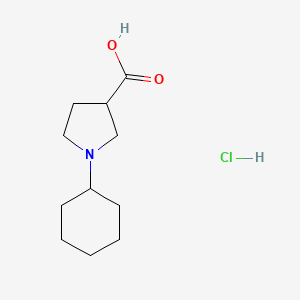
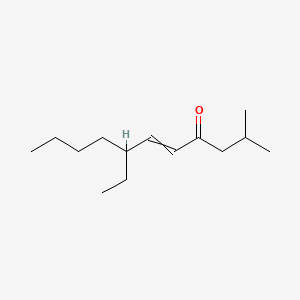


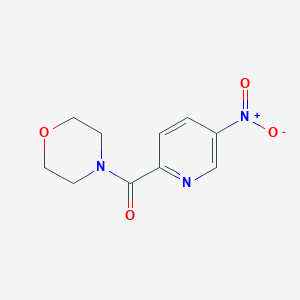

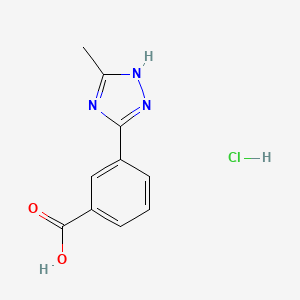
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)
